BenchChemオンラインストアへようこそ!

tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate

Lipophilicity ADME Solubility

tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate (CAS 1420844-80-9) is a Boc-protected 4-aminopiperidine derivative bearing a 1,1-dioxidobenzo[d]isothiazole (saccharin/pseudosaccharin) scaffold at the piperidine N1 position. The compound has a molecular formula of C17H23N3O4S and a molecular weight of 365.4 g/mol.

Molecular Formula C17H23N3O4S
Molecular Weight 365.4 g/mol
Cat. No. B11825014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate
Molecular FormulaC17H23N3O4S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32
InChIInChI=1S/C17H23N3O4S/c1-17(2,3)24-16(21)18-12-8-10-20(11-9-12)15-13-6-4-5-7-14(13)25(22,23)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,21)
InChIKeyDUJLPPDBMUTUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate: Structural Identity and Procurement Relevance


tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate (CAS 1420844-80-9) is a Boc-protected 4-aminopiperidine derivative bearing a 1,1-dioxidobenzo[d]isothiazole (saccharin/pseudosaccharin) scaffold at the piperidine N1 position [1]. The compound has a molecular formula of C17H23N3O4S and a molecular weight of 365.4 g/mol [1]. The 1,1-dioxide moiety distinguishes this compound from non-oxidized benzisothiazole analogs, imparting lower lipophilicity (computed XLogP3 = 1.9) and increased hydrogen-bond acceptor capacity (HBA = 5) [1]. This building block serves as a key intermediate for generating focused libraries of saccharin-derived piperidine compounds through Boc deprotection and subsequent N-functionalization, making it relevant for medicinal chemistry programs targeting enzymes and receptors for which the saccharin scaffold has demonstrated privileged binding characteristics [2][3].

Why Generic Substitution of tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate with Closest Analogs Fails


The closest structural analogs of this compound differ in three critical parameters that cannot be interchanged without altering pharmacological or physicochemical outcomes: (i) presence versus absence of the 1,1-dioxide group on the benzisothiazole ring, (ii) the position of the carbamate substituent on the piperidine ring (3- vs 4-), and (iii) the N-methylation state of the carbamate nitrogen. The non-dioxide analog (CAS 1417793-63-5) exhibits a computed XLogP3 of 4.0—over 100-fold higher predicted lipophilicity than the target compound (XLogP3 = 1.9)—which directly impacts aqueous solubility, metabolic stability, and off-target binding profiles [1]. The 3-substituted piperidine regioisomer (CAS 1420816-34-7) shares the same computed logP but presents the amine vector in a different spatial orientation, potentially altering target engagement geometries established in structure-based drug design campaigns [2]. Literature on the saccharin scaffold class demonstrates that both the sulfone oxygens and the piperidine substitution pattern are critical determinants of enzyme inhibitory potency; for instance, saccharin-piperazine derivatives exhibit AChE IC50 values ranging from 0.83 μM to 19.18 μM depending on subtle linker modifications, underscoring that structurally similar compounds cannot be assumed equipotent [3].

Quantitative Differentiation Evidence for tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate Versus Closest Analogs


XLogP3 Lipophilicity: Target Compound vs. Non-Dioxide Benzisothiazole Analog

The target compound (CAS 1420844-80-9) possesses a computed XLogP3-AA of 1.9, which is 2.1 log units lower than the non-dioxide analog tert-butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate (CAS 1417793-63-5, XLogP3 = 4.0) [1][2]. This 2.1 log unit difference corresponds to an approximately 126-fold difference in predicted octanol-water partition coefficient, placing the target compound in a substantially more hydrophilic property space more consistent with lead-like criteria (typically XLogP ≤ 3–4) [1].

Lipophilicity ADME Solubility

Hydrogen-Bond Acceptor Capacity Driven by the 1,1-Dioxide Sulfone Group

The 1,1-dioxidobenzo[d]isothiazole moiety introduces two sulfone oxygens that function as additional hydrogen-bond acceptors. The target compound has a computed hydrogen-bond acceptor count of 5, compared to 3 for the non-dioxide analog (CAS 1417793-63-5) [1][2]. These sulfone oxygens are geometrically positioned to engage in bidentate interactions with catalytic residues or backbone amides in enzyme active sites. In the saccharin-derived AChE inhibitor series, the sulfone oxygens participate in key interactions with the catalytic triad and peripheral anionic site residues, and removal of the dioxide (converting to the parent benzisothiazole) abolished inhibitory activity in related chemotypes [3].

Hydrogen bonding Target engagement Crystal structure

Piperidine Regiochemistry: 4-Carbamate vs. 3-Carbamate Substitution and Geometric Vector Presentation

The target compound bears the Boc-carbamate at the piperidine 4-position, whereas the regioisomer tert-butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate (CAS 1420816-34-7) places the carbamate at the 3-position [1][2]. Both compounds share identical molecular formulas, molecular weights (365.4 g/mol), and computed XLogP3 (1.9), but differ in the exit vector geometry of the amine after Boc deprotection. The 4-substituted piperidine projects the amine axially/equatorially along the ring symmetry axis, while the 3-substituted variant introduces a ~60° angular offset and chiral center (the 3-position is prochiral in the unsubstituted piperidine). In structure-based drug design, this difference can determine whether a compound accesses a given sub-pocket or aligns with catalytic residues .

Regiochemistry Vector diversity Structure-activity relationship

Saccharin Scaffold Privilege: Enzyme Inhibitory Potency of Structurally Related 1,1-Dioxidobenzoisothiazole Derivatives

The 1,1-dioxidobenzo[d]isothiazole (saccharin) scaffold has demonstrated activity across multiple therapeutic targets. In a 2017 study of saccharin derivatives bearing alicyclic amine linkers (piperazine, 3-aminopiperidine), compounds exhibited EeAChE IC50 values ranging from 0.83 μM to 19.18 μM, with the most potent compound (26, containing a piperazine linker) achieving an IC50 of 0.83 μM and 33.61% hBACE1 inhibition at 50 μM [1]. In an independent study, arylpiperazine-saccharin hybrids showed IC50 < 2 μM against DU145 prostate cancer cells [2]. While these data are from structurally related but non-identical chemotypes, they establish the quantitative potency range of the saccharin scaffold class and support its classification as a privileged structure. The target compound, as a Boc-protected 4-aminopiperidine-saccharin building block, provides direct synthetic access to focused libraries that probe the SAR around these established pharmacophores .

Privileged scaffold Cholinesterase Anticancer

Recommended Application Scenarios for tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate


Focused Library Synthesis for Serine Hydrolase and Cholinesterase Drug Discovery

Boc deprotection of the target compound under standard acidic conditions (TFA/DCM or HCl/dioxane) liberates the free 4-aminopiperidine, which can be coupled to diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate libraries of N-functionalized saccharin-piperidine derivatives. Based on class-level evidence, saccharin derivatives with alicyclic amine linkers achieve EeAChE IC50 values as low as 0.83 μM and moderate hBACE1 inhibition (up to 61.42% at 50 μM), supporting their use in multi-target anti-Alzheimer's programs [1]. The low computed logP (1.9) of the target scaffold is favorable for CNS drug discovery, where optimal lipophilicity typically ranges from 1 to 3 [2].

Oncology Lead Generation Leveraging the Saccharin Privileged Scaffold

The 1,1-dioxidobenzoisothiazole chemotype has demonstrated antiproliferative activity against prostate cancer cell lines (DU145 IC50 < 2 μM for optimized arylpiperazine-saccharin hybrids) and is present in known VCP/p97 inhibitors (e.g., NMS-859, IC50 = 0.36–0.37 μM) [1]. The target building block, after Boc removal and derivatization, provides entry into this bioactive chemical space. The 4-substituted piperidine vector offers a geometry distinct from the 3-substituted regioisomer, enabling exploration of different trajectories from the saccharin core in structure-based anticancer design [3].

Physicochemical Property Optimization of Benzisothiazole Hit Series

When a screening hit contains a non-oxidized benzisothiazole (XLogP3 ~4.0), replacing it with the 1,1-dioxide analog (XLogP3 ~1.9) reduces lipophilicity by approximately 2.1 log units while maintaining the core heterocyclic architecture [2]. This substitution strategy can improve solubility, reduce CYP450 inhibition liability, and lower phospholipidosis risk—common issues with highly lipophilic leads. The target compound provides the dioxide-containing scaffold in a form ready for direct parallel synthesis comparison against the non-dioxide analog (CAS 1417793-63-5), enabling matched-pair analysis to deconvolute the specific contribution of the sulfone group to potency, selectivity, and ADME properties [2][3].

Chemical Biology Tool Generation for Target Identification

The Boc-protected amine serves as a latent handle for installing biotin tags, fluorescent reporters, or photoaffinity labels after deprotection. The saccharin scaffold's demonstrated engagement with multiple enzyme classes (serine proteases, carbonic anhydrases, cholinesterases, HCV NS5B polymerase) makes building blocks containing this core valuable for generating affinity probes for chemoproteomics and target deconvolution studies [1]. The commercial availability of the target compound at NLT 98% purity with batch-specific QC data (NMR, HPLC) from multiple vendors (MolCore, SunwayPharm, Leyan) ensures reproducibility for chemical biology workflows .

Quote Request

Request a Quote for tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.